Quinoline-2,4(1H,3H)-dione
Overview
Description
Quinoline-2,4(1H,3H)-dione is a heterocyclic organic compound that features a quinoline core with two carbonyl groups at positions 2 and 4
Synthetic Routes and Reaction Conditions:
Photocatalytic Synthesis: A mild and eco-friendly method for synthesizing carbonyl-containing quinoline-2,4(1H,3H)-diones involves the use of oxygen and a reusable photocatalyst under visible light.
Multicomponent Reactions: Another approach involves a three-component one-pot reaction using barbituric acid, aldehydes, and anilines.
Industrial Production Methods:
- Industrial production methods for this compound typically involve scalable versions of the above synthetic routes, optimized for higher yields and cost-efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by photocatalysts in the presence of oxygen.
Substitution: The compound can participate in substitution reactions, particularly when functionalized with various substituents on the benzene ring.
Common Reagents and Conditions:
Photocatalysts: Reusable photocatalysts such as 4CzIPN are commonly used in oxidation reactions under visible light.
Multicomponent Reaction Reagents: Barbituric acid, aldehydes, and anilines are used in multicomponent reactions to synthesize functionalized derivatives.
Major Products:
Scientific Research Applications
Quinoline-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of quinoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione: This compound is structurally similar but features a fused pyrimidine ring.
Quinoline-2,4-dione: Lacks the hydrogen atoms at positions 1 and 3, making it less stable.
Uniqueness:
Properties
IUPAC Name |
1H-quinoline-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-8-5-9(12)10-7-4-2-1-3-6(7)8/h1-4H,5H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMVLKJJJCMVGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=CC=CC=C2NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394923 | |
Record name | Quinoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52851-41-9 | |
Record name | Quinoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Quinoline-2,4(1H,3H)-dione?
A1: this compound has the molecular formula C9H7NO2 and a molecular weight of 161.16 g/mol.
Q2: How is this compound typically characterized spectroscopically?
A2: Researchers commonly employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H, 13C, and 15N), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to characterize this compound and its derivatives. [, ]
Q3: What are some notable structural features of this compound derivatives that influence their properties?
A3: The presence of a polyfluoroalkyl group at the 5-position of the this compound system significantly impacts its reactivity towards nucleophilic reagents. [, ] Additionally, the nature and position of substituents on the quinoline core can significantly alter biological activity, including antifungal, antibacterial, and antioxidant effects. [, ]
Q4: How is this compound used in corrosion inhibition?
A4: Certain aryl-substituted Quinoline-2,4(1H,3H)-diones have shown promising results as corrosion inhibitors for mild steel in acidic environments. These compounds act by adsorbing onto the steel surface, forming a protective layer. Notably, 5-(2,4-dihydroxyphenyl)-5,10-dihydropyrimido[4,5-b]this compound (APQD-4) exhibited impressive inhibition efficiency (98.30%) at a low concentration (20 mg L−1). []
Q5: Can this compound derivatives be used as ligands?
A5: Yes, Quinoline-2,4(1H,3H)-diones can function as ligands. Research indicates their potential as potent and selective ligands for the Cannabinoid Type 2 Receptor (CB2R). The position of substituents on the this compound core influences their agonist or antagonist activity. []
Q6: What types of reactions can this compound undergo?
A6: Quinoline-2,4(1H,3H)-diones are versatile building blocks in organic synthesis. They can undergo nucleophilic addition at the 5-position, leading to 5,10-dihydropyrimido[4,5-b]this compound derivatives. [] Furthermore, they are susceptible to radical addition/cyclization cascades, yielding diversely functionalized derivatives. [, , , , , ]
Q7: How are this compound derivatives synthesized?
A7: Several synthetic routes have been developed, including:
- Reaction of 6-arylamino-1,3-dialkyluracils with polyfluorocarboxylic acid anhydrides followed by cyclization. [, ]
- Oxidative radical addition/cyclization cascades of o-cyanoarylacrylamides with various reagents like α-keto acids, aldehydes, magnesium nitrate hexahydrate, and phosphine oxides. [, , , ]
- Copper-catalyzed cascade addition/cyclization of o-cyanoarylacrylamide with phosphonates. []
- Visible-light-promoted transition-metal-free perfluoroalkylation/cyclization reactions. []
Q8: How is computational chemistry used to study this compound derivatives?
A8: Computational methods, such as molecular dynamics simulations and quantum chemical calculations, provide valuable insights into the corrosion inhibition mechanisms of Quinoline-2,4(1H,3H)-diones by analyzing their adsorption characteristics on metal surfaces. [] Additionally, docking simulations and 3D-QSAR models, using tools like CoMFA, aid in understanding the binding interactions of these derivatives with target proteins like CB2R, guiding further design and modification for improved potency and selectivity. []
Q9: What are some key Structure-Activity Relationship (SAR) findings for this compound derivatives?
A9: Research has shown that:
- Substitutions at the C5 or C8 positions of Quinoline-2,4(1H,3H)-diones tend to exhibit CB2R agonist activity, while C6 or C7 substitutions lead to antagonist behavior. []
- Introduction of a propargyl group on the quinolone nitrogen atom allows further derivatization via click chemistry, enabling the synthesis of bis(1,2,3-triazole) functionalized derivatives. []
- Specific substitutions, like the introduction of nitro groups, can enhance the antimicrobial properties of these compounds. []
Q10: What biological activities have been reported for this compound derivatives?
A10: this compound derivatives display a range of biological activities, including:
- Cannabinoid receptor modulation: They act as agonists or antagonists for CB2R, with potential applications in treating inflammatory diseases. []
- Antimicrobial activity: Some derivatives exhibit potent antibacterial and antifungal effects. [, , ]
- Antioxidant activity: Certain structural modifications enhance their radical scavenging abilities. []
- Anticancer activity: Studies show promising in vitro anti-lymphoma and cervical carcinoma activity for specific 3-perfluoroalkylated thioflavone derivatives. []
Q11: What are some future directions for research on this compound?
A11: Future research could focus on:
- Optimizing the structure of this compound-based CB2R ligands to improve their potency, selectivity, and pharmacokinetic properties for potential therapeutic use. []
- Exploring the potential of these derivatives as anticancer agents, investigating their mechanisms of action and efficacy against various cancer cell lines. []
- Developing environmentally friendly synthetic routes and exploring their biodegradability to minimize ecological impact. [, ]
- Investigating their potential in material science, particularly as building blocks for advanced materials with tailored properties. [, ]
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